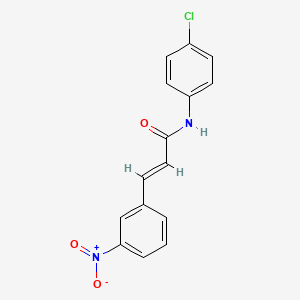

![molecular formula C15H12Cl2N2O2 B5538842 N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide" is part of a broader class of chemicals that are being studied for their various chemical and biological properties. These compounds are of interest due to their diverse applications in material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves acetylation, benzoylation, and reactions with hydroxylamine hydrochloride under specific conditions to yield various substituted benzamides and isoxazoles. For example, acetylated benzoylthiacetamide reacts with hydroxylamine hydrochloride in refluxing ethanol to yield acetylamino-substituted isoxazoles, indicative of a potential pathway for synthesizing compounds with similar structural motifs (Ronsisvalle et al., 1981).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as N-substituted benzamides, often involves X-ray crystallography, revealing details about the molecular geometry, including bond lengths, angles, and the overall molecular conformation. These analyses provide insights into the structural basis for the chemical and physical properties observed (Geetha et al., 2019).

Chemical Reactions and Properties

Compounds in this class participate in a variety of chemical reactions, including cyclization, acylation, and condensation reactions. These reactions are crucial for modifying the chemical structure and, consequently, the chemical properties of the compounds, such as reactivity and stability (Almutairi et al., 2018).

科学的研究の応用

Role in Biochemical Research

One significant area of research has been the exploration of compounds related to N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide in biochemical studies, such as the examination of acetylornithinase of Escherichia coli. The study delved into the partial purification and properties of acetylornithinase, highlighting the compound's relevance in biochemical research pathways (Vogel & Bonner, 1956).

Pharmacological Applications

Research has also investigated the pharmacological potential of related compounds. For instance, the modulation of histone acetylation by [4-(acetylamino)-N-(2-amino-phenyl) benzamide] in HCT-8 colon carcinoma cells demonstrated that such compounds could influence histone deacetylase (HDAC) activity, which is pivotal in cancer therapy strategies. This suggests a potential application in the design of antitumor agents (Kraker et al., 2003).

Synthetic Chemistry and Drug Design

In the realm of synthetic chemistry, the creation and evaluation of cinnamic acid derivatives for anticancer activity, based on quantitative structure-activity relationship (QSAR) analysis, underscore the importance of N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide related structures. These studies offer insights into the synthesis strategies and bioactivity potentials of new compounds (Fattah, 2020).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of phenylacrylamide derivatives of triazoles derived from oxazolones have been explored, revealing the bioactivity spectrum of compounds related to N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide. This research indicates potential applications in developing new antimicrobial and antioxidant agents (Puli et al., 2018).

特性

IUPAC Name |

N-(3-acetamidophenyl)-2,6-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-10-4-2-5-11(8-10)19-15(21)14-12(16)6-3-7-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFWCWOAKZVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)

![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)